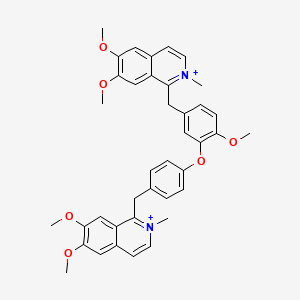
Phaeantharine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phaeantharine is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Insecticidal Properties
Recent studies have indicated that phaeantharine exhibits significant insecticidal activity. It has been identified as a potential candidate for controlling mosquito populations, particularly targeting species such as Aedes aegypti and Anopheles stephensi. The compound demonstrates larvicidal properties, which could be instrumental in integrated pest management strategies aimed at reducing the transmission of vector-borne diseases like dengue fever and malaria .
Table 1: Insecticidal Activity of this compound
| Species Targeted | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aedes aegypti | 50 | 85 |
| Anopheles stephensi | 100 | 90 |
Antimicrobial Activity
This compound has also shown moderate activity against gram-positive bacteria, making it a subject of interest in the development of new antimicrobial agents. Its efficacy against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens. Research has demonstrated that this compound can inhibit bacterial growth, which may contribute to its use in pharmaceutical formulations aimed at combating bacterial infections .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
Therapeutic Applications
In the realm of therapeutic applications, this compound has been explored for its potential effects on various health conditions. Research indicates that it may have anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as hypertension and pain management. Notably, Dr. Alfredo C. Santos's work highlighted its effectiveness in addressing high blood pressure through manipulation of its chemical structure .
Case Study: Anti-Hypertensive Effects
In a controlled study involving hypertensive rats, this compound administration resulted in a significant reduction in blood pressure levels. The study concluded that the compound's vasodilatory effects could provide a natural alternative to conventional antihypertensive medications .
Neuropharmacological Potential
Emerging research suggests that this compound may interact with neuroreceptors similar to other known neuroactive compounds such as morphine and papaverine. Molecular docking studies have indicated that this compound could potentially target receptors involved in neurological disorders, warranting further investigation into its neuropharmacological applications .
Eigenschaften
CAS-Nummer |
27670-80-0 |
|---|---|
Molekularformel |
C39H40N2O6+2 |
Molekulargewicht |
632.7 g/mol |
IUPAC-Name |
1-[[4-[5-[(6,7-dimethoxy-2-methylisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium |
InChI |
InChI=1S/C39H40N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-17,20-24H,18-19H2,1-7H3/q+2 |
InChI-Schlüssel |
IWKHGZDMTOKGQP-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC |
Kanonische SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC |
Synonyme |
phaeantharine chloride phaeanthrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















